molecular formula C10H8Cl2O2 B1332287 4-(Allyloxy)-3,5-dichlorobenzaldehyde CAS No. 27164-07-4

4-(Allyloxy)-3,5-dichlorobenzaldehyde

Cat. No. B1332287
CAS RN: 27164-07-4
M. Wt: 231.07 g/mol
InChI Key: CJJQJAJJMMBMJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorobenzaldehyde compounds has been described in the literature. For instance, 4-chlorobenzaldehyde has been synthesized using the Sommelet reaction, which involves the reaction of 4-chlorobenzylic chloride with urotropine in the presence of acetic acid and zinc acetate, yielding a high product yield of more than 96% under optimal conditions . This method could potentially be adapted for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzaldehyde by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzene derivatives, including chlorobenzaldehydes, has been extensively studied. For example, the structure of gaseous 4-chlorobenzaldehyde was determined using a combination of gas electron diffraction, microwave spectroscopy, and ab initio calculations, revealing a planar Cs symmetry structure . Similar techniques could be employed to elucidate the molecular structure of 4-(Allyloxy)-3,5-dichlorobenzaldehyde.

Chemical Reactions Analysis

The reactivity of allylic benzoates, which are structurally related to 4-(Allyloxy)-3,5-dichlorobenzaldehyde, has been explored in the context of asymmetric dihydroxylation, leading to the synthesis of vic-polyols with high diastereoselectivity . This suggests that the allyloxy group in 4-(Allyloxy)-3,5-dichlorobenzaldehyde could also participate in similar stereoselective reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(Allyloxy)-3,5-dichlorobenzaldehyde are not directly reported, related compounds have been characterized. For instance, the crystal structure, vibrational bands, and chemical shift assignments of a triazole derivative were determined using DFT and ab initio HF calculations, providing insights into the compound's conformational flexibility and electronic properties . Similarly, the crystal structure and biological activity of a hydrazone derivative of 4-chlorobenzaldehyde were investigated, revealing planarity in the molecule except for certain moieties and indicating good fungicidal activity . These studies suggest that 4-(Allyloxy)-3,5-dichlorobenzaldehyde may also exhibit interesting physical properties and biological activities that could be explored further.

Scientific Research Applications

1. Synthesis of Chroman-4-one Derivatives

4-(Allyloxy)-3,5-dichlorobenzaldehyde has been used in the synthesis of chroman-4-one derivatives. A silver-catalyzed decarboxylative cascade radical cyclization method involving tertiary carboxylic acids and o-(allyloxy)arylaldehydes has been developed to create 3-alkyl-substituted chroman-4-one derivatives, offering a practical method for their synthesis with moderate to good yields (Hu et al., 2018).

2. Liquid-crystalline Polysiloxanes Synthesis

In the field of polymer science, this compound has been employed in synthesizing side-chain liquid-crystalline polysiloxanes. This involved the synthesis of hemiphasmidic monomers and their corresponding polysiloxanes, demonstrating significant mesomorphic properties and phase behavior, highlighting the relationship between structures and properties (Yao et al., 2005).

3. Development of Functionalized Polymers

The compound has been used in creating functionalized polymers. Initiators containing aldehyde and allyloxy groups were synthesized and utilized for ring-opening polymerization and atom transfer radical polymerization. This resulted in well-defined heterobifunctionalized polymers, demonstrating a controlled polymerization behavior (Sane et al., 2013).

4. Orientation Studies in Alcohol Oxidation

The orientation of allyloxy groups on surfaces has been studied in the context of alcohol oxidation. For example, the orientation of allyloxy groups on Ag(110) was examined, providing insights into the surface chemistry and interactions during alcohol oxidation processes (Solomon et al., 1988).

5. Synthesis of Novel Terpenoids

This compound played a role in synthesizing novel terpenoids. A one-pot synthetic strategy was used to develop 3-(allyloxy)-propylidene acetals of natural terpenoids, showcasing a chemo and regioselective method that didn't affect the polyfunctional groups of terpenoids (Devendar et al., 2015).

6. Preparation of Nematic Main-chain Segmented Polymers

4-(Allyloxy)-3,5-dichlorobenzaldehyde has been used in the preparation of nematic main-chain segmented polymers. The study focused on the effects of the side allyl group on the mesogenic molecule and its impact on the crystalline and nematic phases of the polymers (Acierno et al., 2004).

7. Lipoxygenase Inhibition Studies

This compound has been utilized in designing and synthesizing 4-allyloxyaniline amides as potent inhibitors of lipoxygenase. The study revealed insights into the inhibitory mechanisms and the influence of molecular volume on the activity of these inhibitors (Seyedi et al., 2009).

Safety And Hazards

The safety and hazards of “4-(Allyloxy)-3,5-dichlorobenzaldehyde” would depend on various factors including its reactivity, toxicity, and environmental impact. As a general rule, handling of chemicals should always be done with appropriate safety measures .

Future Directions

The future directions for research on “4-(Allyloxy)-3,5-dichlorobenzaldehyde” would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

3,5-dichloro-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJQJAJJMMBMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366731
Record name 4-(ALLYLOXY)-3,5-DICHLOROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-3,5-dichlorobenzaldehyde

CAS RN

27164-07-4
Record name 4-(ALLYLOXY)-3,5-DICHLOROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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